molecular formula C33H31N3O7 B8195910 PD-1/PD-L1-IN-10

PD-1/PD-L1-IN-10

Cat. No. B8195910
M. Wt: 581.6 g/mol
InChI Key: KDEQMCUCWNLUJE-LKYSYNKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-10 is a useful research compound. Its molecular formula is C33H31N3O7 and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Tumor Effects : Blocking the PD-L1/PD-1 pathway has shown remarkable anti-tumor effects in patients with advanced cancers. This pathway is a gold standard for developing new immune checkpoint blockade (ICB) therapies and combinations (Cha et al., 2019).

  • Enhanced Macrophage Phagocytosis : In vivo blockade of PD-1–PD-L1 increases macrophage phagocytosis, reduces tumor growth, and lengthens the survival of mice in cancer models (Gordon et al., 2017).

  • Durable Anti-Tumor Immune Responses : PD-1/PD-L1-targeted therapy promotes durable anti-tumor immune responses in select patients with advanced cancers, though some may be unresponsive or develop resistance (Hudson et al., 2020).

  • Treatment of Malignant Tumors : Immunotherapy with PD-1 inhibitors like pembrolizumab is effective in treating various malignant tumors. Identifying PD-L1 receptors and microsatellite instability (MSI) can aid in determining positive effects (Saevets et al., 2021).

  • FDA-Approved Indications : PD-1 and PD-L1 inhibitors have been developed for cancer immunotherapy, with FDA-approved indications across a spectrum of malignancies (Gong et al., 2018).

  • Immune Tolerance and Evasion Mechanisms : The PD-1/PD-L1 interaction is vital in immune tolerance and exploited by various malignancies, potentially predicting response to anti-PD-1/PD-L1 therapies (Kythreotou et al., 2017).

  • Durable Tumor Regression : Anti-PD-L1 antibody has induced durable tumor regression and prolonged stabilization of disease in patients with advanced cancers, including non-small-cell lung cancer, melanoma, and renal-cell cancer (Brahmer et al., 2012).

  • PD-L1 Expression and Immune Suppression : PD-L1 expression in both the host and tumor compartment contributes to immune suppression and may predict sensitivity to therapeutic agents targeting the PD-L1/PD-1 axis (Lau et al., 2017).

  • Antitumor Immunity Enhancement : Blocking PD-1 signaling significantly enhances antitumor immunity and prolongs survival in cancer patients (Akinleye & Rasool, 2019).

  • Detection of PD-L1 Expressing Tumors : RK-10, a PD-L1 binding peptide, can be used to detect PD-L1 expressing tumors with immunohistochemistry or flow cytometry (Caldwell et al., 2017).

  • Strategy for Tumor Immunotherapy : Blocking the interaction between PD-1 and PD-L may offer a promising strategy for specific tumor immunotherapy (Iwai et al., 2002).

  • Clinical Implications : Anti-PD-1/PD-L1 antibodies have become a hot topic in cancer immunotherapy, potentially curative for patients with many types of cancer (Jiang et al., 2019).

  • Prognostic Factor in Breast Cancer : PD-L1 expression is an independent negative prognostic factor in human breast cancer, potentially affecting antibody therapies targeting the PD-1/PD-L1 signaling pathway (Muenst et al., 2014).

  • Durable Antitumor Responses : PD-L1 and PD-1 pathway blockade has elicited durable antitumor responses and long-term remissions in a subset of patients with various cancers (Zou et al., 2016).

  • Objective Responses in Cancer : The anti-PD-1 antibody has produced objective responses in patients with non-small-cell lung cancer, melanoma, or renal-cell cancer (Topalian et al., 2012).

  • Response to Pembrolizumab in Melanoma : PD-L1 expression in pretreatment tumor biopsy samples correlated with the response rate, progression-free survival, and overall survival in patients with advanced melanoma treated with pembrolizumab (Daud et al., 2016).

  • Melanoma Characteristics and Survival : PD-L1 expression in melanoma is associated with shorter overall survival and distinct genetic and morphological characteristics (Massi et al., 2014).

  • Alternative Mechanisms of PD-L1 Induction : AP-1 signaling and EBV infection represent alternative mechanisms of PD-L1 induction, extending the tumor spectrum for PD-1 blockade consideration (Green et al., 2012).

  • Heterogeneity in PD-L1 Tests : There is significant heterogeneity among available PD-L1 tests, with no definitive cutoff for PD-L1 positivity identified (Udall et al., 2018).

  • Long-Term Survival with Nivolumab : Nivolumab has shown active and tolerable results in patients with advanced melanoma, with notable long-term survival rates (McDermott et al., 2014).

properties

IUPAC Name

(2S)-2-[[2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]-5-nitrophenyl]methylamino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O7/c1-21-26(12-7-13-28(21)25-10-4-3-5-11-25)20-43-31-16-30(42-19-24-9-6-8-23(14-24)17-34)27(15-29(31)36(40)41)18-35-32(22(2)37)33(38)39/h3-16,22,32,35,37H,18-20H2,1-2H3,(H,38,39)/t22?,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEQMCUCWNLUJE-LKYSYNKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C(C)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN[C@@H](C(C)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-1/PD-L1-IN-10
Reactant of Route 2
PD-1/PD-L1-IN-10
Reactant of Route 3
PD-1/PD-L1-IN-10
Reactant of Route 4
Reactant of Route 4
PD-1/PD-L1-IN-10
Reactant of Route 5
Reactant of Route 5
PD-1/PD-L1-IN-10
Reactant of Route 6
PD-1/PD-L1-IN-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.